molecular formula C17H17NO4 B612161 2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one CAS No. 69541-04-4

2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one

Cat. No. B612161
CAS RN: 69541-04-4
M. Wt: 299.32118
InChI Key: LWJFQWULMGFQKX-UHFFFAOYSA-N
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Description

“2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one” is a synthetic compound that belongs to the class of chromone derivatives. It is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .


Molecular Structure Analysis

The molecular structure of “2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one” is C19H18O6 . It is a monoclinic crystal with a = 9.94437 (14) Å, b = 8.33132 (15) Å, c = 22.5305 (4) Å, β = 92.5633 (14)°, V = 1864.78 (5) Å3, Z = 4 .

Scientific Research Applications

  • Multi-Component Reactions (MCRs) : These reactions are used for the construction of novel and structurally complex molecules in a single-pot reaction. They are essential for synthesizing 2-amino-4H-benzo[g]chromenes, which are significant in anti-cancer, anti-inflammatory, anti-malarial applications, and as pesticides (Maleki, 2016).

  • Catalyst-Free Synthesis : The synthesis of bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives has been achieved without catalysts. These derivatives are synthesized via a one-pot, multi-component reaction, highlighting their potential in various biological applications (Hosseini, Bayat, & Afsharnezhad, 2019).

  • Uncatalyzed Synthesis under Thermal Solvent-free Conditions : Derivatives of 2H-chromen-2-one have been synthesized using environmentally friendly methods, showcasing the focus on green chemistry (Shaterian & Honarmand, 2009).

  • Green Chemistry in Synthesis : Novel green heterogeneous and reusable catalysts like Rochelle salt have been used in the synthesis of substituted chromenes and benzochromenes, which are important in medicinal chemistry (El-Maghraby, 2014).

  • Synthesis with Sodium Malonate as Catalyst : Sodium malonate has been used for synthesizing medicinally relevant compounds like dihydropyrano[3,2-c]chromenes and amino-benzochromenes, emphasizing the role of benign catalysts in pharmaceutical synthesis (Kiyani & Tazari, 2017).

  • Synthesis with Zn(L-proline)2 as Catalyst : This method focuses on non-toxicity and recyclability of catalysts for synthesizing 2-amino-4H-benzo[g]chromenes, important in green chemistry (Maleki, Babaee, & Tayebee, 2015).

  • Antituberculosis Activity : Derivatives of benzo[f]chromen-3-amine have been synthesized and evaluated for antituberculosis activity, contributing to the development of new treatments (Warekar et al., 2017).

  • Electrosynthesis of Silver Nanoparticles : 2-Amino-4H-benzo[g]chromenes have been used as novel components in the electrosynthesis of silver nanoparticles, showcasing their utility in nanotechnology (Maleki et al., 2017).

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFQWULMGFQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731551
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one

CAS RN

69541-04-4
Record name 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
BP Nutley, NF Smith, A Hayes, LR Kelland… - British journal of …, 2005 - nature.com
In this study we investigated the in vitro time dependence of radiosensitisation, pharmacokinetics and metabolism of NU7026, a novel inhibitor of the DNA repair enzyme DNA-…
Number of citations: 123 www.nature.com

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